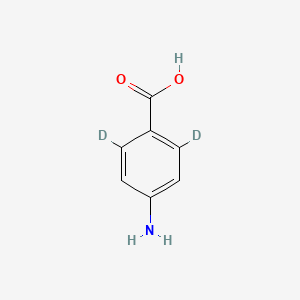

4-Aminobenzoic-2,6-D2 acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

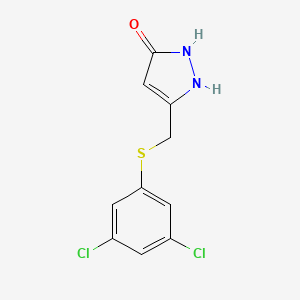

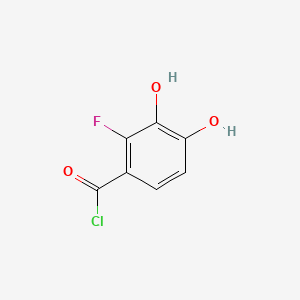

The synthesis of 4-Aminobenzoic-2,6-D2 acid involves multiple steps . The process includes the use of nitric acid and sulfuric acid, followed by the addition of magnesium sulfate heptahydrate and potassium permanganate. The final step involves the use of ammonium formate and palladium on activated carbon .Molecular Structure Analysis

The molecular formula of 4-Aminobenzoic-2,6-D2 acid is C7H7NO2 . The InChI key is ALYNCZNDIQEVRV-QDNHWIQGSA-N . The structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

4-Aminobenzoic-2,6-D2 acid is an off-white solid . It is slightly soluble in DMSO and Methanol . It should be stored at 2-8°C .Applications De Recherche Scientifique

Analytical Methods in Determining Antioxidant Activity

PABA derivatives have been explored for their antioxidant properties. The study of antioxidants and their implications in fields ranging from food engineering to medicine is significant. Analytical methods like the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests are employed to determine the antioxidant activity. These methods are based on chemical reactions, with spectrophotometry assessing the kinetics or reaching equilibrium states, indicating characteristic colors or the discoloration of solutions to be analyzed. These assays have been successfully applied in antioxidant analysis or the determination of the antioxidant capacity of complex samples, highlighting the chemical versatility and potential health implications of PABA derivatives (Munteanu & Apetrei, 2021).

Pharmacological Activities and Molecular Mechanisms

Gallic acid, a derivative of PABA, has been investigated for its anti-inflammatory properties. The review encompasses the chemical characteristics, pharmacokinetics, toxicity, pharmacological activities, and mechanisms of action of gallic acid. This compound's application in developing treatments for various inflammation-related diseases due to its excellent pharmacological activities provides a theoretical basis for clinical applications and future research (Bai et al., 2020).

Polymers Based on Divalent Metal Salts of p-Aminobenzoic Acid

Divalent metal salts of p-Aminobenzoic acid serve as starting materials for synthesizing ionic polymers, which incorporate metal into their structure. This review summarizes a series of polymers prepared using these metal salts, illustrating the broad application of PABA derivatives in creating materials with specific functions and enhanced properties. Such developments in polymer science indicate the versatility of PABA derivatives in material engineering and design (Matsuda, 1997).

Biodegradation and Environmental Impact of Herbicides

The behavior of 2,4-Dichlorophenoxyacetic acid, a compound structurally related to PABA, in agricultural environments and microbial biodegradation aspects has been reviewed. This herbicide's extensive use highlights the importance of understanding its environmental fate, degradation pathways, and the role of microorganisms in its biodegradation. The focus on microbial remediation processes underscores the environmental considerations associated with the use of chemical agents and the potential for mitigating their impact through biological means (Magnoli et al., 2020).

Sunscreen Agent Intolerance and Sensitization

PABA has been traditionally used as a sunscreening agent. Research on the sensitization associated with commonly used sunscreening agents, including PABA and its derivatives, reviews the incidence of contact and photocontact sensitization. Despite PABA's effectiveness in UV protection, concerns regarding sensitization suggest a need for careful consideration of its use in consumer products, underscoring the balance between beneficial and adverse effects in dermatological applications (Dromgoole & Maibach, 1990).

Safety And Hazards

Propriétés

IUPAC Name |

4-amino-2,6-dideuteriobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H,9,10)/i1D,2D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYNCZNDIQEVRV-QDNHWIQGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=CC(=C1C(=O)O)[2H])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminobenzoic-2,6-D2 acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[g]chrysene-9-carbaldehyde](/img/structure/B569639.png)

![Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy-](/img/structure/B569648.png)